N-(3,4-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(3,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dichlorophenyl group and a nitropyrazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through cyclization.
Introduction of the dichlorophenyl group: The pyrazole intermediate is then reacted with a dichlorophenyl halide under basic conditions to introduce the dichlorophenyl group.
Attachment of the nitropyrazole moiety: The final step involves the reaction of the dichlorophenyl-substituted pyrazole with a nitropyrazole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction of the nitro group: Produces the corresponding amino derivative.
Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N~3~-(3,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Studied for its potential use in the development of novel materials with specific properties.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N3-(3,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N~3~-(3,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the nitropyrazole moiety.
N~3~-(3,4-DICHLOROPHENYL)-1-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains an amino group instead of a nitro group.
Uniqueness
N~3~-(3,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the dichlorophenyl and nitropyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl2N6O3 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N6O3/c15-11-2-1-9(5-12(11)16)18-14(23)13-3-4-20(19-13)8-21-7-10(6-17-21)22(24)25/h1-7H,8H2,(H,18,23) |
InChI Key |
UYDLUUXRPMUYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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